molecular formula C9H5Cl2NS B12092246 4-(2,5-Dichlorophenyl)thiazole CAS No. 383145-59-3

4-(2,5-Dichlorophenyl)thiazole

Cat. No.: B12092246
CAS No.: 383145-59-3
M. Wt: 230.11 g/mol
InChI Key: WURXUFSIVZTPBH-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a 2,5-dichlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2,5-dichlorobenzyl chloride can react with thioacetamide under basic conditions to form the desired thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

4-(2,5-Dichlorophenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,5-Dichlorophenyl)thiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but often include binding to active sites or interfering with signal transduction processes.

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenyl)thiazole
  • 4-(3,5-Dichlorophenyl)thiazole
  • 2-(2,5-Dichlorophenyl)thiazole

Comparison: While these compounds share a similar core structure, the position and number of chlorine atoms on the phenyl ring can significantly affect their chemical properties and reactivity. For instance, the electronic effects of the chlorine substituents can influence the compound’s stability, solubility, and biological activity. 4-(2,5-Dichlorophenyl)thiazole is unique in its specific substitution pattern, which can lead to distinct interactions in both chemical and biological contexts .

Properties

CAS No.

383145-59-3

Molecular Formula

C9H5Cl2NS

Molecular Weight

230.11 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H

InChI Key

WURXUFSIVZTPBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC=N2)Cl

Origin of Product

United States

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